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molecular formula C13H17ClN2S B8782133 Thiourea, N-(4-chlorophenyl)-N'-cyclohexyl- CAS No. 15863-33-9

Thiourea, N-(4-chlorophenyl)-N'-cyclohexyl-

Cat. No. B8782133
M. Wt: 268.81 g/mol
InChI Key: ASHRQSXKUANWOC-UHFFFAOYSA-N
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Patent
US04051256

Procedure details

To a solution of cyclohexylamine (1.75 g.) in chloroform (15 ml.) was added dropwise with stirring a solution of p-chlorophenylisothiocyanate (3.0 g.) in chloroform (15 ml.) at room temperature. After stirring 3 hours, the white solid was filtered off, washed with a little CHCl3 and recrystallised from toluene to give 1-cyclohexyl-3-(p-chlorophenyl)thiourea, m.p. 179°-180°.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([N:15]=[C:16]=[S:17])=[CH:11][CH:10]=1>C(Cl)(Cl)Cl>[CH:1]1([NH:7][C:16]([NH:15][C:12]2[CH:13]=[CH:14][C:9]([Cl:8])=[CH:10][CH:11]=2)=[S:17])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N=C=S
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the white solid was filtered off
WASH
Type
WASH
Details
washed with a little CHCl3
CUSTOM
Type
CUSTOM
Details
recrystallised from toluene

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CCCCC1)NC(=S)NC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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